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Monobenzylidene d-ribose

Cat. No.: B12099718
M. Wt: 238.24 g/mol
InChI Key: MLCKHSIBLXIZKN-UHFFFAOYSA-N
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Description

Significance of D-Ribose (B76849) as a Chiral Pool Starting Material in Organic Synthesis

D-ribose, a naturally occurring pentose (B10789219) sugar, is a fundamental component of essential biomolecules like RNA. wikipedia.orgastrobiology.com Beyond its biological role, D-ribose serves as a valuable "chiral pool" starting material in organic synthesis. numberanalytics.comorgsyn.org The concept of chiral pool synthesis involves utilizing readily available, enantiomerically pure natural products as building blocks to construct complex chiral molecules. numberanalytics.com This approach offers an efficient pathway to enantiopure compounds, which are critical in pharmaceuticals and other areas of chemical science. numberanalytics.comnih.gov The inherent chirality of D-ribose, with its multiple stereocenters, makes it an ideal precursor for the synthesis of a variety of complex natural products and their analogs. orgsyn.orgthieme-connect.comacs.org For instance, D-ribonolactone, a derivative of D-ribose, is a versatile precursor for synthesizing biologically important molecules. researchgate.net The use of D-ribose and its derivatives simplifies the synthesis of complex targets by providing a pre-existing stereochemical framework. acs.orgresearchgate.netgoogle.com

Role of Protecting Groups in Selective Functionalization of Carbohydrates

Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, which presents a significant challenge for selective chemical modification. rsc.orgwiley-vch.de Protecting groups are essential tools in carbohydrate chemistry, serving to temporarily block specific hydroxyl groups, thereby directing reactions to desired positions on the sugar ring. rsc.orgresearchgate.netntnu.no This strategy allows for the regioselective functionalization of monosaccharides, a crucial step in the synthesis of complex oligosaccharides and other carbohydrate-based molecules. rsc.orgntnu.no

The selection of protecting groups is guided by several factors, including their stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule, a concept known as orthogonality. rsc.orgntnu.no Common protecting groups in carbohydrate chemistry include esters, ethers, and acetals. researchgate.netacs.org The introduction and removal of these groups are carefully planned to control the reactivity of the carbohydrate and to influence the stereochemical outcome of subsequent reactions, such as glycosylations. wiley-vch.denih.govresearchgate.net

Overview of Benzylidene Acetals as Protecting Groups in Monosaccharide Synthesis

Among the various protecting groups, benzylidene acetals are frequently employed in monosaccharide synthesis. tandfonline.comrsc.org These cyclic acetals are typically formed by the reaction of a monosaccharide with benzaldehyde (B42025) or its derivatives. tandfonline.comresearchgate.net A key advantage of benzylidene acetals is their ability to simultaneously protect two hydroxyl groups, often with high regioselectivity. rsc.orgacademie-sciences.fr For instance, in hexopyranosides, benzylidene acetals commonly protect the C-4 and C-6 hydroxyl groups, forming a six-membered ring. rsc.orgacademie-sciences.fr

Benzylidene acetals are valued for their stability under a range of reaction conditions, yet they can be cleaved under specific acidic or reductive conditions. tandfonline.combeilstein-journals.orgthieme-connect.com This allows for their removal at a desired stage of a synthetic sequence. thieme-connect.comorganic-chemistry.org Furthermore, the benzylidene acetal (B89532) ring can be regioselectively opened to generate a free hydroxyl group and a benzyl (B1604629) ether, providing another avenue for selective functionalization. beilstein-journals.orgthieme-connect.com The formation and cleavage of benzylidene acetals are well-established procedures, with various catalysts and reaction conditions developed to optimize yield and selectivity. tandfonline.comresearchgate.netorganic-chemistry.org

Contextualizing Monobenzylidene D-Ribose within D-Ribose Chemistry

The chemistry of D-ribose is rich and complex, with numerous derivatives being synthesized for various applications. The formation of benzylidene acetals with D-ribose can lead to different isomers depending on the reaction conditions and the form of the D-ribose starting material (e.g., free sugar, glycoside, or acyclic derivative). lookchem.comcdnsciencepub.com

When acyclic derivatives of D-ribose, such as D-ribose dithioacetals, are used, the condensation with benzaldehyde can lead to the formation of 2,4-O-benzylidene and 3,5-O-benzylidene isomers. lookchem.comcdnsciencepub.comgrafiati.com The reaction can also yield a dibenzylidene derivative, 2,4:3,5-di-O-benzylidene-D-ribose. lookchem.com The formation of these specific this compound isomers, where the acetal spans different positions than the more common 2,3- or 4,6-acetals in other sugars, highlights the unique reactivity of the D-ribose scaffold. lookchem.comnih.gov The study of these this compound compounds is crucial for understanding the regioselectivity of protecting group installation and for providing unique building blocks for further synthetic transformations. lookchem.comcdnsciencepub.com

Data Tables

Table 1: Common Protecting Groups in Carbohydrate Chemistry

Protecting Group TypeExample(s)Typical Protection Site(s)Stability
Esters Acetate (B1210297), BenzoateAll hydroxyl groupsBase-labile
Ethers Benzyl, Silyl (B83357)Primary or specific secondary hydroxylsAcid- and base-stable (Benzyl), Acid-labile (Silyl)
Cyclic Acetals Isopropylidene, Benzylidenecis-Diols, 1,3-Diols (e.g., 4,6-diols)Acid-labile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B12099718 Monobenzylidene d-ribose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCKHSIBLXIZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Monobenzylidene D Ribose Isomers

Direct Acetalation of D-Ribose (B76849)

Direct acetalation involves the reaction of D-ribose with benzaldehyde (B42025) or a benzaldehyde equivalent under acidic conditions. The inherent ring structure of D-ribose in solution complicates these reactions, often leading to a mixture of products whose composition is highly dependent on the specific reaction conditions employed.

Acid-Catalyzed Condensation Reactions

The formation of monobenzylidene acetals from D-ribose is typically achieved through an acid-catalyzed condensation reaction with benzaldehyde. au.dk In this process, the acid catalyst protonates the carbonyl oxygen of benzaldehyde, rendering it more electrophilic. Nucleophilic attack by one of the hydroxyl groups of D-ribose, followed by a second intramolecular attack from another hydroxyl group and subsequent dehydration, leads to the formation of a cyclic acetal (B89532). Research has shown that the reaction between D-ribose and benzaldehyde in the presence of a zinc chloride-acetic acid system can yield various products, including an anhydrobenzylidenepentose derivative, identified as 1,5-anhydro-2,3-O-benzylidene-β-D-ribofuranose. researchgate.netresearchgate.netresearchgate.net

Influence of Catalyst Systems and Reaction Media

The choice of catalyst and solvent plays a pivotal role in directing the outcome of the benzylidenation reaction. The conditions can influence not only the yield but also the specific isomers that are formed. For instance, the use of zinc chloride in acetic acid is a documented method for promoting the condensation of D-ribose with benzaldehyde. researchgate.netresearchgate.net However, this system can also promote the formation of anhydro byproducts. researchgate.netresearchgate.net Other acid catalysts, such as p-toluenesulfonic acid, are also employed. ingentaconnect.com The reaction medium is equally critical; for example, rearrangements of kinetically formed acetals to more thermodynamically stable isomers have been observed in solvents like N,N-dimethylformamide (DMF). cdnsciencepub.comgrafiati.com The complexity of the product mixture often necessitates careful consideration of the reaction conditions to favor the formation of a desired isomer. unimi.it

Table 1: Catalyst and Solvent Effects in Benzylidenation Reactions This table provides examples of catalyst systems and their observed products in the benzylidenation of D-ribose and its derivatives.

Starting Material Catalyst System Solvent Major Product(s) Citation
D-Ribose Zinc Chloride / Acetic Acid Acetic Acid 1,5-Anhydro-2,3-O-benzylidene-β-D-ribofuranose researchgate.net, researchgate.net
D-Ribose Diethyl Dithioacetal p-Toluenesulfonic Acid N,N-Dimethylformamide Rearrangement to 2,4-O- and 3,5-O-isomers cdnsciencepub.com, grafiati.com
D-(+)-ribono-1,4-lactone Anhydrous ZnCl₂ 1,2-Dimethoxyethane 2,3-O-Benzylidene derivatives (mixture of R/S isomers) unimi.it
D-(+)-ribono-1,4-lactone Conc. HCl Benzaldehyde (reagent and solvent) 3,4-O-Benzylidene-D-ribono-1,5-lactone unimi.it

Regioselective Synthesis of Monobenzylidene D-Ribose Isomers (e.g., 2,4-O-benzylidene derivative)

Achieving regioselectivity in the direct benzylidenation of D-ribose is challenging due to the similar reactivity of its hydroxyl groups. While acetals involving the 2- and 3-hydroxyls are often formed, obtaining other specific isomers like the 2,4-O-benzylidene derivative directly from free D-ribose is not straightforward. lookchem.com The most effective routes to specific regioisomers, such as the thermodynamically stable 2,4-O-benzylidene derivative, typically involve indirect methods starting from acyclic precursors, which allow for controlled cyclization. cdnsciencepub.comgrafiati.com These indirect methods, detailed in section 2.2, exploit the rearrangement of kinetically favored products into more stable thermodynamic isomers, providing a reliable pathway to compounds like 2,4-O-benzylidene-D-ribose. cdnsciencepub.com

Control over Stereoisomeric Purity in Acetalation Products

The formation of a benzylidene acetal introduces a new chiral center at the benzylic carbon, leading to the possibility of two diastereomers (often designated R and S). Kinetic control of the reaction, for example at low temperatures, often results in the formation of a mixture of these diastereomers. ingentaconnect.com Achieving stereoisomeric purity can be difficult and may depend on the preferential crystallization of one diastereomer from the reaction mixture. cdnsciencepub.com In many cases, the diastereomeric products must be separated by chromatographic techniques. grafiati.com The final distribution of stereoisomers can be influenced by whether the reaction is under kinetic or thermodynamic control, with the latter favoring the most stable product. unimi.it

Indirect Synthetic Routes via D-Ribose Precursors

To overcome the challenges of regioselectivity associated with direct acetalation of cyclic D-ribose, indirect methods using acyclic D-ribose derivatives have been developed. The use of dithioacetals is a prominent example of this strategy.

Benzylidenation of D-Ribose Dithioacetals

A powerful and well-documented indirect route for preparing specific monobenzylidene isomers of D-ribose involves the benzylidenation of D-ribose dithioacetals, such as D-ribose diethyl dithioacetal or di-n-propyl dithioacetal. lookchem.commadridge.org This approach utilizes an acyclic sugar derivative, which alters the regiochemical course of the acetalation.

The reaction of a D-ribose dithioacetal with a benzaldehyde equivalent, such as α,α-dimethoxytoluene, in the presence of an acid catalyst like p-toluenesulfonic acid, proceeds under kinetic control to initially form terminal, five-membered ring acetals. ingentaconnect.comgrafiati.com Specifically, a mixture of the (R)- and (S)-4,5-O-benzylidene-D-ribose diethyl dithioacetal diastereomers is the primary kinetic product. cdnsciencepub.com

Under prolonged reaction times or different conditions that favor thermodynamic equilibrium, these kinetically formed 4,5-acetals undergo rearrangement. The 4,5-O-benzylidene-D-ribose diethyl dithioacetal rearranges predominantly to the more stable six-membered 2,4-O-benzylidene-D-ribose diethyl dithioacetal. cdnsciencepub.comgrafiati.comcdnsciencepub.com This 2,4-isomer can often be isolated in good yield by crystallization directly from the reaction mixture. cdnsciencepub.com A smaller amount of the 3,5-O-benzylidene isomer is also formed during this rearrangement and can be isolated by chromatography. cdnsciencepub.comgrafiati.comcdnsciencepub.com Subsequent demercaptalation (removal of the dithioacetal group) yields the target aldehydo-2,4-O-benzylidene-D-ribose. lookchem.com

Table 2: Isomeric Products from the Rearrangement of 4,5-O-Benzylidene-D-ribose Diethyl Dithioacetal This table summarizes the products obtained from the thermodynamically controlled rearrangement of the initial kinetic acetal.

Isomer Ring Size Isolation Method Relative Yield Citation
2,4-O-Benzylidene-D-ribose diethyl dithioacetal 6-membered Crystallization Major Product cdnsciencepub.com, cdnsciencepub.com, grafiati.com
3,5-O-Benzylidene-D-ribose diethyl dithioacetal 6-membered Chromatography Minor Product cdnsciencepub.com, grafiati.com

Protecting Group Manipulation Strategies Leading to this compound

The use of protecting groups is a fundamental strategy in carbohydrate chemistry to achieve regioselectivity during synthesis. nih.govacs.org In the context of synthesizing this compound, protecting groups are employed to mask certain hydroxyl groups, thereby directing the benzaldehyde to react at specific positions on the D-ribose molecule.

Benzylidene acetals themselves serve as protecting groups, enabling selective modification of the unprotected hydroxyl groups. vulcanchem.com The formation of a monobenzylidene derivative is often the first step in a multi-step synthesis, where the remaining free hydroxyl groups can be further functionalized. nih.govacs.org

The choice of starting material can also be considered a protecting group strategy. For instance, using an acyclic dithioacetal derivative of D-ribose prevents the formation of cyclic furanose or pyranose forms, allowing for different substitution patterns. lookchem.com The dithioacetal group protects the anomeric carbon, directing the benzylidenation to the other hydroxyl groups. lookchem.com

Kinetic versus thermodynamic control is another key aspect. The initial products of benzylidenation may be kinetically favored five-membered dioxolane rings. grafiati.com Over time and under specific conditions, these can rearrange to the more thermodynamically stable six-membered dioxane rings. cdnsciencepub.comgrafiati.com For example, 4,5-O-benzylidene-D-ribose diethyl dithioacetal can rearrange to the 2,4-isomer. cdnsciencepub.comgrafiati.com

Table 1: Synthetic Strategies for this compound

Starting MaterialReagentKey ConditionsMajor Product(s)Reference(s)
D-Ribose di-n-propyl dithioacetalBenzaldehydePrecipitation of productThis compound di-n-propyl dithioacetal lookchem.com
D-Ribose diethyl dithioacetalα,α-DimethoxytolueneRearrangement conditions2,4-O-Benzylidene-D-ribose diethyl dithioacetal, 3,5-O-Benzylidene-D-ribose diethyl dithioacetal cdnsciencepub.comgrafiati.com

Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of this compound derivatives are critical steps to obtain a pure product from the reaction mixture, which often contains multiple isomers and unreacted starting materials.

Crystallization is a commonly employed technique for the purification of these derivatives. For instance, the 2,4-O-benzylidene-D-ribose diethyl dithioacetal can be isolated from a reaction mixture by crystallization. cdnsciencepub.comgrafiati.com In another example, a monobenzylidene ribitol (B610474) derivative was purified by crystallization from a hot dioxane and hexane (B92381) mixture. lookchem.com The recalcitrant crystallization of D-ribose itself, which often forms syrups, can be overcome in its derivatized forms, facilitating purification. nih.gov

Chromatography is another powerful tool for separating isomers of this compound. grafiati.com Column chromatography is frequently used to separate different derivatives from each other. nih.gov For example, after crystallization of the major 2,4-isomer, the 3,5-isomer of benzylidene-D-ribose diethyl dithioacetal could be isolated from the remaining mixture by chromatography. cdnsciencepub.comgrafiati.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that can be used for the analysis and separation of ribose derivatives. helixchrom.comresearchgate.net Derivatization of the polar hydroxyl groups can improve their retention and separation on reversed-phase HPLC columns. nih.gov While specific HPLC methods for this compound are not detailed in the provided context, the general applicability of HPLC to ribose and its derivatives suggests its utility in this specific purification as well. helixchrom.comresearchgate.net

Other techniques that are part of a broader purification strategy for D-ribose and its derivatives include membrane filtration and ion-exchange chromatography, which are particularly useful for purification from fermentation broths before derivatization. google.com

Table 2: Purification Techniques for this compound Derivatives

TechniqueApplication ExampleReference(s)
CrystallizationIsolation of 2,4-O-benzylidene-D-ribose diethyl dithioacetal cdnsciencepub.comgrafiati.com
Column ChromatographySeparation of 3,5-isomer from 2,4-isomer of benzylidene-D-ribose diethyl dithioacetal cdnsciencepub.comgrafiati.com
High-Performance Liquid Chromatography (HPLC)General analysis and separation of ribose derivatives helixchrom.comresearchgate.net

Mechanistic Investigations of Monobenzylidene D Ribose Formation and Transformations

Reaction Mechanisms of Benzylidene Acetal (B89532) Formation in Aldoses

The reaction between an aldose, such as D-ribose (B76849), and benzaldehyde (B42025) to form a benzylidene acetal is a reversible, acid-catalyzed process. numberanalytics.com In its cyclic hemiacetal form, the aldose possesses multiple diol functionalities, any of which could potentially react. wikipedia.orglscollege.ac.in The fundamental mechanism involves the nucleophilic attack of hydroxyl groups onto the electrophilic carbonyl carbon of benzaldehyde. numberanalytics.com The reaction is typically driven to completion by removing the water generated during the reaction. numberanalytics.com

The process begins with the protonation of the benzaldehyde carbonyl group by an acid catalyst, which enhances its electrophilicity. A hydroxyl group from the aldose then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule generate a stabilized oxocarbenium ion. The intramolecular attack by a second nearby hydroxyl group on this electrophilic center, followed by deprotonation, results in the formation of the cyclic benzylidene acetal, which is usually a five-membered 1,3-dioxolane (B20135) or a six-membered 1,3-dioxane (B1201747) ring. msu.edumasterorganicchemistry.com

The formation of a benzylidene acetal from a hemiacetal proceeds through a mechanism analogous to an SN1 reaction. libretexts.orglibretexts.org The key intermediate in this pathway is a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of a hydroxyl group of the hemiacetal by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Departure of the water molecule generates the oxocarbenium ion, where the positive charge on the carbon is stabilized by resonance with the adjacent oxygen atom. libretexts.orglibretexts.org This intermediate is planar and highly electrophilic. A nucleophilic alcohol, either from a second molecule or, more relevantly in cyclic acetal formation, an intramolecular hydroxyl group, attacks this carbocation. libretexts.org This attack can occur from either face of the planar intermediate, which has significant stereochemical implications. The final step is the deprotonation of the attacking oxygen to yield the neutral acetal product. masterorganicchemistry.com The formation of this carbocation is often the rate-determining step of the reaction. masterorganicchemistry.com

In chemical reactions with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the major product is the one that forms the fastest, meaning it has the lowest activation energy. youtube.com These conditions typically involve low temperatures and short reaction times, where the reaction is essentially irreversible. libretexts.orglibretexts.org Conversely, under thermodynamic control, the reaction is reversible, allowing an equilibrium to be established. libretexts.org The major product is the most stable one, which may not be the one that forms fastest. wikipedia.org These conditions usually involve higher temperatures and longer reaction times. youtube.com

In the benzylidenation of D-ribose derivatives, these principles dictate the initial products versus the final, rearranged products. For example, studies on the kinetic benzylidenation of aldose diethyl dithioacetals show that different products are favored under different conditions. cdnsciencepub.com The reaction of D-arabinose diethyl dithioacetal with benzaldehyde dimethyl acetal at -40°C initially yields an acyclic acetal. cdnsciencepub.com Upon warming to -20°C, this kinetic product rearranges to the more stable 4,5-O-benzylidene five-membered ring acetals, which are the thermodynamic products under these conditions. cdnsciencepub.com

Similarly, the initial monobenzylidenation of D-ribose diethyl dithioacetal under kinetic conditions (low temperature) favors the formation of the terminal 4,5-O-benzylidene acetal. cdnsciencepub.com However, given sufficient time and energy (thermodynamic conditions), this can rearrange to more stable isomers. cdnsciencepub.comgrafiati.com

Table 1: Product Control in the Benzylidenation of D-Ribose Diethyl Dithioacetal
Reaction ConditionControl TypeMajor Product(s)Key Observation
Low Temperature (-20°C), Short TimeKineticR- and S-4,5-O-benzylidene-D-ribose diethyl dithioacetalFormation of the terminal five-membered ring acetal is favored initially. cdnsciencepub.com
Room Temperature, Long Time (133 h)Thermodynamic2,4-O-benzylidene-D-ribose diethyl dithioacetal (64%)Rearrangement occurs to form the more stable six-membered ring acetal. cdnsciencepub.com

Role of Intermediate Carbocation Species

Intramolecular Rearrangement Mechanisms of Monobenzylidene D-Ribose Derivatives

Monobenzylidene acetals of D-ribose are not always static structures. Under certain conditions, particularly with acid catalysis, the benzylidene group can migrate from one diol position to another in an intramolecular rearrangement. cdnsciencepub.comresearchgate.net This process allows for the conversion of a kinetically favored product into a more thermodynamically stable one. cdnsciencepub.com

For instance, 4,5-O-benzylidene-D-ribose diethyl dithioacetal, when stirred in N,N-dimethylformamide (DMF) with an acid catalyst, rearranges over time. cdnsciencepub.comgrafiati.com The primary product of this rearrangement is the 2,4-O-benzylidene isomer, with the 3,5-isomer also being formed in smaller quantities. grafiati.com The probable mechanism for this rearrangement again involves the formation of a carbocation intermediate. cdnsciencepub.com Protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond, opens the ring to generate a carbocation on the sugar backbone and a free hydroxyl group. The benzylidene moiety remains attached at the other oxygen. This intermediate can then re-close via attack from a different hydroxyl group on the sugar chain to form a new, more stable cyclic acetal. cdnsciencepub.com

The intramolecular rearrangement of a benzylidene group is a form of transacetalation. acs.org Transacetalation is the acid-catalyzed exchange of the alcohol components of an acetal. In this intramolecular context, the "ligands" (the different hydroxyl groups) on the D-ribose backbone compete for the benzylidene protecting group. cdnsciencepub.com

The pathway begins with protonation of an acetal oxygen, making it a better leaving group. cdnsciencepub.com Cleavage of the C-O bond doesn't lead to complete dissociation but rather to an intermediate where the oxocarbenium ion is in close proximity to the various hydroxyl groups on the same molecule. cdnsciencepub.com A series of reversible ring-opening and ring-closing events can occur. A hydroxyl group that was not part of the original acetal can act as a nucleophile, attacking the carbocation center to form a new acetal ring. cdnsciencepub.com This process of ligand exchange continues until an equilibrium is reached, which favors the most thermodynamically stable acetal structure. cdnsciencepub.com

The regioselectivity of benzylidene group migration is primarily governed by the relative stability of the possible isomeric acetal products. cdnsciencepub.com The stability of these cyclic acetals is influenced by several factors, including ring size (five-membered dioxolane vs. six-membered dioxane), the substitution pattern, and the stereochemistry of the ring fusion to the carbohydrate backbone. cdnsciencepub.comdoria.fi

The Hann-Hudson rules have traditionally been used to predict the stability of cyclic acetals on polyols. cdnsciencepub.com These rules generally state that six-membered rings (dioxanes) are more stable than five-membered rings (dioxolanes), and rings with fewer axial substituents are preferred. cdnsciencepub.com For D-ribose diethyl dithioacetal, the rearrangement of the initial 4,5-O-benzylidene product (a five-membered ring) to the 2,4-O-benzylidene product (a six-membered ring) is consistent with these rules, as the latter is the more stable thermodynamic product. cdnsciencepub.comgrafiati.com However, it has been noted that in solvents like N,N-dimethylformamide, deviations from these rules can occur, suggesting solvent effects also play a crucial role in determining product stability. cdnsciencepub.comgrafiati.com

Table 2: Rearrangement of 4,5-O-Benzylidene-D-ribose Diethyl Dithioacetal
Starting MaterialReaction ConditionsMajor ProductMinor ProductGoverning Factor
4,5-O-benzylidene-D-ribose diethyl dithioacetalp-TsOH, DMF, 63 h2,4-O-benzylidene-D-ribose diethyl dithioacetal3,5-O-benzylidene-D-ribose diethyl dithioacetalThermodynamic stability of the six-membered dioxane ring products. cdnsciencepub.comgrafiati.com

Ligand Exchange and Transacetalation Pathways

Stereochemical Aspects of Acetal Formation and Rearrangement

The formation of a benzylidene acetal introduces a new chiral center at the acetal carbon (the benzylic carbon). cdnsciencepub.com This means that the reaction of benzaldehyde with a diol on D-ribose can produce two diastereomers, often designated as the R and S isomers, or endo and exo isomers depending on the orientation of the phenyl group relative to the sugar ring. cdnsciencepub.comresearchgate.net The ratio of these diastereomers can be influenced by kinetic or thermodynamic factors.

Advanced Derivatization and Chemical Functionalization of Monobenzylidene D Ribose

Selective Deprotection Strategies for the Benzylidene Acetal (B89532)

The benzylidene acetal is a commonly used protecting group for 1,2- and 1,3-diols in carbohydrate chemistry due to its stability in neutral or basic conditions and its relative ease of installation. numberanalytics.combeilstein-journals.org Its removal is a key step that can be achieved under various conditions, allowing for the selective unmasking of the diol functionality.

Acid-catalyzed hydrolysis is the most conventional method for the cleavage of benzylidene acetals. thieme-connect.de The reaction proceeds by protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and release one of the hydroxyl groups. Subsequent attack by water and elimination of benzaldehyde (B42025) regenerates the diol.

The lability of the acetal towards acid can be finely tuned, allowing for its removal under a range of conditions from mild to strong. thieme-connect.de This provides chemists with the flexibility to deprotect the benzylidene group without affecting other, more robust protecting groups. Common reagents for this transformation include:

Aqueous Acetic Acid (AcOH) : Often used for its mildness.

Trifluoroacetic Acid (TFA) : A stronger acid that allows for rapid deprotection, typically in an aqueous solution. numberanalytics.comthieme-connect.de

Lewis Acids : Reagents such as Erbium(III) triflate (Er(OTf)₃) and Tin(IV) chloride (SnCl₄) can catalyze the cleavage under nearly neutral conditions, which is advantageous for sensitive substrates. researchgate.netmdpi.com

Solid-phase Acid Catalysts : Ion exchange resins like Dowex 50W are also effective and simplify product purification. thieme-connect.de

Transacetalation , or acetal exchange, is another strategy for deprotection. This method involves reacting the benzylidene acetal with a different diol, such as 1,4-dithiothreitol (DTT), in the presence of an acid catalyst like camphorsulfonic acid (CSA). researchgate.net The equilibrium is driven towards the formation of a more stable cyclic dithioacetal, thereby liberating the hydroxyl groups of the ribose derivative. researchgate.net

Table 1: Selected Reagents for Benzylidene Acetal Deprotection
Reagent/SystemConditionsTypeReference
Trifluoroacetic Acid (TFA) / H₂ORoom TemperatureProtic Acid Hydrolysis numberanalytics.comthieme-connect.de
Erbium(III) Triflate (Er(OTf)₃)Acetonitrile, Room Temp.Lewis Acid Catalysis researchgate.netorganic-chemistry.org
Triethylsilane (Et₃SiH) / Pd/CMethanol, Room Temp.Catalytic Transfer Hydrogenation beilstein-journals.orgbeilstein-journals.org
1,4-Dithiothreitol (DTT) / CSAGreen SolventsTransacetalation researchgate.net
Tin(IV) Chloride (SnCl₄) / H₂ODichloromethane, Room Temp.Lewis Acid Hydrolysis mdpi.com

Chemical Modifications of Free Hydroxyl Groups

Once the D-ribose (B76849) is protected as a monobenzylidene derivative, the remaining free hydroxyl groups become targets for further functionalization. The inherent differences in the reactivity of these hydroxyls (e.g., primary vs. secondary) can be exploited for site-selective modifications. rsc.org

Site-selective acylation (e.g., benzoylation, acetylation) and alkylation (e.g., benzylation) are fundamental transformations for elaborating the carbohydrate scaffold. Generally, primary hydroxyl groups are sterically less hindered and more nucleophilic than secondary ones, allowing for their selective functionalization. rsc.org

Acylation : The use of an acylating agent like benzoyl chloride or acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) allows for the esterification of the free hydroxyl groups. rsc.org By controlling stoichiometry and reaction conditions (e.g., low temperature), selective acylation of the most reactive hydroxyl group can be achieved.

Alkylation : Alkylation to form ethers is another common modification. Reagents such as benzyl (B1604629) bromide, often in the presence of a strong base like sodium hydride (NaH), are used. For site-selectivity, specialized catalytic systems, such as those involving organoboron or organotin reagents, can be employed to activate a specific hydroxyl group towards the electrophile. researchgate.net These methods rely on the formation of a transient borinate or stannylene intermediate that enhances the nucleophilicity of a particular oxygen atom. researchgate.net

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgresearchgate.net Since the benzylidene acetal is acid-labile, other protecting groups that can be removed under different, non-acidic conditions can be installed on the free hydroxyls of monobenzylidene D-ribose. wikipedia.org This enables complex synthetic sequences where different parts of the molecule can be unmasked and reacted at will.

Common orthogonal protecting groups suitable for this purpose include:

Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and a base (e.g., imidazole). They are stable to a wide range of conditions but are readily cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Base-Labile Esters : Groups like the fluorenylmethyloxycarbonyl (Fmoc) group or acetate (B1210297) esters can be removed with bases such as piperidine (B6355638) or sodium methoxide, respectively. wikipedia.org

Allyl Ethers : Introduced using allyl bromide and a base, these groups are stable to both acidic and basic conditions but can be selectively removed using palladium catalysts. nih.gov

p-Methoxybenzyl (PMB) Ethers : These are cleaved under oxidative conditions (e.g., with DDQ or CAN) and are orthogonal to both acid-labile benzylidene acetals and fluoride-labile silyl ethers. mdpi.com

Table 2: Common Orthogonal Protecting Groups for Hydroxyls
Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsReference
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF (Fluoride source) nih.gov
FluorenylmethyloxycarbonylFmocFmoc-Cl, BasePiperidine (Base) wikipedia.org
Allyl-Allyl-Br, NaHPd(0) catalyst nih.gov
p-MethoxybenzylPMBPMB-Cl, NaHDDQ or CAN (Oxidation) mdpi.com

Site-Selective Acylation and Alkylation Reactions

Transformations of the Aldehyde Moiety (if applicable to specific isomers)

While D-ribose predominantly exists in a cyclic furanose or pyranose form, it is in equilibrium with a minor open-chain aldehyde form. researchgate.netlibretexts.org For certain synthetic transformations, particularly those involving carbon-carbon bond formation at the anomeric center, it is necessary to utilize this aldehyde functionality. This can be achieved either by working with a derivative that is locked in the acyclic form or by using reaction conditions that trap the open-chain isomer. cdnsciencepub.com

The Wittig reaction is a powerful method for carbon chain elongation, converting an aldehyde into an alkene. rsc.orgwmich.edu In the context of ribose chemistry, a suitably protected aldehyde derivative can be reacted with a phosphorus ylide (Ph₃P=CHR) to extend the carbon backbone. researchgate.net This has been employed for various purposes, including the synthesis of higher-carbon sugars, iminocyclitols, and isotopically labeled nucleosides. rsc.orgfigshare.comnih.gov

For example, a protected D-ribose derivative with a free or unmasked aldehyde at C-1 can undergo a Wittig reaction to form a six-carbon alkene. rsc.org This newly introduced double bond can then be subjected to further transformations, such as hydrogenation to a saturated chain or dihydroxylation to introduce new stereocenters. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can often be controlled by the choice of ylide and reaction conditions. researchgate.net

Beyond the Wittig reaction, other classical methods like the Kiliani-Fischer synthesis also achieve carbon chain elongation by adding a nitrile to the aldehyde, followed by reduction, effectively adding one carbon to the sugar chain. libretexts.orgmasterorganicchemistry.com

Table 3: Examples of Wittig Reactions on Ribose Derivatives
Ribose DerivativeWittig ReagentProduct TypeApplicationReference
Protected ribose-derived aldehydeMethyltriphenylphosphonium bromideTerminal alkeneSynthesis of iminocyclitols rsc.org
4-aldehydo-D-erythrose acetalPh₃P¹³CH₃I / BuLi¹³C-labeled alkeneSynthesis of [5'-¹³C]ribonucleosides figshare.comnih.gov
Protected ribofuranoseSelenium-based olefinating reagentsVinyl selenideSynthesis of carbohydrate-based vinyl selenides researchgate.net

Oxidation and Reduction Reactions

The strategic placement of the benzylidene group on the D-ribose scaffold leaves specific hydroxyl and carbonyl functionalities accessible for chemical transformation. This allows for targeted oxidation and reduction reactions, which are fundamental in modifying the sugar backbone for the synthesis of complex and biologically relevant molecules. Research in this area focuses on leveraging the remaining functional groups to create derivatives with altered stereochemistry or functionality.

Oxidation Reactions

The oxidation of this compound derivatives primarily targets the anomeric carbon (C1) and any unprotected hydroxyl groups. A notable advanced method involves an N-heterocyclic carbene (NHC) catalyzed intramolecular redox reaction. This process achieves a simultaneous oxidation at the anomeric position and reduction at another site, offering an efficient route to valuable synthons like 2-deoxy-lactones from readily available protected sugars. thieme-connect.comthieme-connect.com

In one study, a protected ribose derivative, 2-O-benzyl-3,4-O-isopropylidene-D-ribose, which serves as an analogue for a monobenzylidene protected system, was subjected to NHC catalysis. thieme-connect.com The reaction transforms the hemiacetal into a lactone through a formal oxidation at C1, coupled with the reduction (deoxygenation) at C2. thieme-connect.comthieme-connect.com This umpolung strategy, converting the typically electrophilic aldehyde at C1 into a nucleophilic species via a Breslow intermediate, avoids traditional multi-step oxidation and deoxygenation sequences. thieme-connect.com The reaction is sensitive to the choice of catalyst and base, with a triazolium-derived carbene and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) providing optimal results for complete conversion. thieme-connect.com

Table 1: NHC-Catalyzed Oxidation-Reduction of a Protected D-Ribose Derivative thieme-connect.com
SubstrateCatalyst System (Pre-catalyst + Base)SolventTemperature (°C)ProductConversion/Yield
2-O-Benzyl-3,4-O-isopropylidene-D-riboseThiazolium salt (C) + KOt-BuTHF50(3aR,4R,6aS)-4-(benzyloxymethyl)-2,2-dimethyl-dihydro-2H-furo[3,4-d] thieme-connect.comCurrent time information in Bangalore, IN.dioxol-4(3aH)-ol~50% Conversion
2-O-Benzyl-3,4-O-isopropylidene-D-riboseTriazolium salt (D) + DBUTHF50(3aR,4R,6aS)-4-(benzyloxymethyl)-2,2-dimethyl-dihydro-2H-furo[3,4-d] thieme-connect.comCurrent time information in Bangalore, IN.dioxol-4(3aH)-ol100% Conversion (68% Isolated Yield)

Reduction Reactions

Reduction reactions of this compound derivatives typically target the carbonyl group, which can exist as an aldehyde in the acyclic form, a ketone in specifically oxidized derivatives, or as part of a lactone. The choice of reducing agent and substrate structure dictates the outcome, allowing for the synthesis of corresponding sugar alcohols (alditols) or the control of stereochemistry at a reduced center. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent due to its mild nature and selectivity for aldehydes and ketones. umass.edu

One key application is the stereoselective reduction of a ketone. For instance, the reduction of methyl 3,4-O-(S)-benzylidene-β-L-erythro-pentopyranosid-2-ulose, a ketone derivative, with sodium borohydride has been investigated. cdnsciencepub.com This reaction produces a mixture of two epimeric alcohols, the corresponding methyl β-L-ribopyranoside and methyl β-L-arabinopyranoside. The facial selectivity of the hydride attack is influenced by the rigid conformation imposed by the benzylidene acetal, with a notable preference for attack from the less hindered face, leading to the riboside as the major product. cdnsciencepub.com

Table 2: Sodium Borohydride Reduction of a this compound Ketone Derivative cdnsciencepub.com
SubstrateReagentSolventConditionsProductsProduct Ratio (ribo:arabino)
Methyl 3,4-O-(S)-benzylidene-β-L-erythro-pentopyranosid-2-uloseSodium Borohydride (NaBH₄)70% Aqueous Ethanol (B145695)Room Temperature, 4hMethyl 3,4-O-(S)-benzylidene-β-L-ribopyranoside and Methyl 3,4-O-(S)-benzylidene-β-L-arabinopyranoside~17:3

Another fundamental transformation is the reduction of the aldehyde group in the open-chain form of a this compound derivative to a primary alcohol, yielding the corresponding monobenzylideneribitol. The reduction of 2,4-O-benzylidene-D-ribose with sodium borohydride in an aqueous ethanol solution proceeds smoothly to give 2,4-O-benzylideneribitol. lookchem.com This reaction effectively converts the aldose into its corresponding alditol, a valuable intermediate for further synthetic manipulations.

Table 3: Sodium Borohydride Reduction of an Acyclic this compound lookchem.com
SubstrateReagentSolventConditionsProductYield
2,4-O-Benzylidene-D-riboseSodium Borohydride (NaBH₄)Ethanol/WaterRoom Temperature, 1.75h2,4-O-BenzylideneribitolNot explicitly stated, but subsequent acetylation gave 67% yield.

Applications of Monobenzylidene D Ribose in Complex Organic Synthesis

Monobenzylidene D-Ribose (B76849) as a Chiral Synthon for Natural Product Synthesis

The inherent chirality of D-ribose, preserved in its monobenzylidene derivative, makes it an excellent component of the "chiral pool"—readily available, enantiomerically pure molecules used as starting materials for the synthesis of complex natural products. acs.org Chemists utilize the well-defined stereocenters of monobenzylidene D-ribose to build intricate target molecules, avoiding the need for creating these chiral centers from scratch.

For example, D-ribose derivatives are foundational for synthesizing a variety of natural products and biologically active compounds. researchgate.netrsc.org The synthesis of various iminocyclitols, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom, can be achieved efficiently from aldehyde derivatives of D-ribose. rsc.org These syntheses leverage the existing stereocenters in ribose to produce polyhydroxy pyrrolidines, piperidines, and azepanes with high diastereoselectivity. rsc.org Similarly, D-ribonolactone, a derivative of D-ribose, is a key precursor for natural products like malayamycin, varitriol, and mannostatin. researchgate.net The strategic use of protected D-ribose intermediates, such as the monobenzylidene acetal (B89532), allows for regioselective modifications at other positions, a crucial step in the divergent synthesis of these complex targets.

Precursors for Nucleoside and Nucleotide Analogue Synthesis

This compound and related protected ribose derivatives are fundamental precursors in the synthesis of nucleoside and nucleotide analogues, which are a cornerstone of antiviral and anticancer therapies. madridge.orgnih.gov These synthetic analogues often feature modifications to the ribose sugar or the nucleobase to enhance stability, bioavailability, or biological activity. nih.gov Protecting the hydroxyl groups of D-ribose, for instance with a benzylidene group, is critical for controlling the stereochemical outcome of the glycosylation reaction, where the sugar is attached to the nucleobase. acs.org

The synthesis of Remdesivir, a prominent antiviral drug, highlights the importance of protected ribose intermediates. mpg.de Traditional industrial routes to Remdesivir often start from a perbenzylated D-ribonolactone, which itself is prepared in several steps from D-ribose. mpg.de The development of more efficient synthetic routes is a continuous area of research. mpg.de

A key challenge in synthesizing certain nucleoside analogues is the formation of a carbon-carbon (C-C) bond between the ribose sugar and the nucleobase, creating what is known as a C-nucleoside. acs.org These C-nucleosides are generally more resistant to hydrolysis than their natural C-N bonded counterparts. researchgate.net The development of new C-glycosylation methods is a significant area of research, enabling the preparation of compounds like Remdesivir. acs.org

One common strategy involves the functionalization of a D-ribonolactone derivative. acs.org For instance, the synthesis of the Remdesivir precursor GS-441524 has been streamlined through a direct C-glycosylation of the artificial nucleobase with a D-ribose derivative. mpg.de This process can be highly diastereoselective, converging a dynamic mixture of ribose isomers into a single product. mpg.de Another approach involves the 1,2-addition of an organometallic nucleobase anion into a benzylated ribolactone, followed by cyanation to install the necessary functional groups. acs.org

C-Glycosylation Approach Ribose Starting Material Key Reagents/Conditions Product Yield Reference
Direct C-glycosylationFree D-riboseTransient silylation (BSTFA), Mn-catalyzed C-H oxidationRemdesivir precursor (GS-441524)15-18% (overall) mpg.de
Anion AdditionBenzylated D-ribonolactoneTMSCl, Organometallic nucleobaseIntermediate nucleoside40% acs.org

N-glycosylation, the formation of a carbon-nitrogen bond between the anomeric carbon of the sugar and a nitrogen atom of the nucleobase, is the most common method for synthesizing nucleosides. beilstein-journals.orgresearchgate.net The use of protecting groups on the ribose hydroxyls is crucial for directing the stereochemistry of this bond formation, typically to achieve the biologically active β-anomer. acs.orgnih.gov

Strategies often employ ribose derivatives with a participating group (like an acetyl group) at the C2 position, which provides anchimeric assistance to favor the formation of the β-glycosidic bond. acs.orgnih.gov Alternatively, non-participating groups are used when α-selectivity is desired. nih.gov For example, trifluoroacetimidate donors derived from D-ribose, carrying non-participating p-methoxybenzyl (PMB) groups at the 2- and 3-positions, have been used to create α-ribofuranosyl linkages on amino acid side chains. nih.gov The development of one-pot procedures that combine protection and glycosylation steps offers a more efficient route to these valuable compounds. researchgate.netresearchgate.net

Development of C-Glycosylation Methodologies

Role in Asymmetric Synthesis and Chiral Induction

The defined stereochemistry of this compound makes it a powerful tool for asymmetric synthesis, where its chiral scaffold is used to induce stereoselectivity in new bond formations. The principle of chiral induction relies on the transfer of chirality from a starting material to the product. nih.gov

In the context of ribose, its inherent chirality can influence the stereochemical outcome of reactions at adjacent centers. This is evident in the synthesis of iminocyclitols, where an asymmetric α-amination is a key step, and the existing stereocenters of the ribose-derived aldehyde guide the formation of new chiral centers. rsc.org Furthermore, the chirality of D-ribose itself is a subject of fundamental study, as its preference for binding L-amino acids over D-amino acids in RNA structures may provide a clue to the origins of homochirality in biological systems. nih.gov Studies have shown that D-ribose RNA preferentially binds to L-histidine, suggesting that the sugar's chirality can direct the selection of other chiral molecules. nih.gov This fundamental principle of chiral recognition, where a chiral molecule like D-ribose interacts differently with the enantiomers of another compound, underpins its utility in asymmetric synthesis. nih.govmdpi.com

Spectroscopic and Structural Elucidation Methodologies for Monobenzylidene D Ribose Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignmentresearchgate.netrsc.orgoregonstate.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of monobenzylidene D-ribose (B76849) in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive information about the molecular framework, connectivity, and stereochemistry.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the substitution pattern and the ring form of the ribose moiety. The chemical shifts (δ), coupling constants (J-couplings), and integration of the signals are key parameters in this analysis.

The anomeric proton (H-1) signal is particularly diagnostic. Its chemical shift and multiplicity can help distinguish between furanose (five-membered ring) and pyranose (six-membered ring) forms. Furthermore, the coupling constants between adjacent protons (e.g., J₁,₂, J₂,₃, etc.) are dependent on the dihedral angles between them, providing insight into the relative stereochemistry of the hydroxyl and benzylidene groups. The presence of a single, sharp signal for the acetal (B89532) proton (PhCH) confirms the formation of the benzylidene group. For example, in a study of D-ribonolactone derivatives, ¹H NMR was crucial for assigning lactone-size and conformation. researchgate.net

Table 1: Representative ¹H NMR Data for a 2,3-O-Benzylidene-D-ribofuranose Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ph-H 7.30 - 7.50m-
PhCH 5.95s-
H-15.20s-
H-24.85d6.0
H-34.70dd6.0, 2.5
H-44.30m-
H-5a, H-5b3.70 - 3.85m-

Note: Data are representative and may vary based on solvent and specific substitution.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The number of signals corresponds to the number of unique carbon atoms, confirming the presence of both the ribose and benzylidene moieties.

The chemical shift of the acetal carbon (PhC H) is highly indicative of the ring size it is part of; 1,3-dioxolane (B20135) (five-membered) rings typically have acetal carbon signals at a different chemical shift (e.g., 103-108 ppm) compared to 1,3-dioxane (B1201747) (six-membered) rings (e.g., 97-101 ppm). lew.ro The chemical shifts of the ribose carbons (C1 to C5) are sensitive to their local chemical environment, including whether they are part of a furanose or pyranose ring and which hydroxyls are involved in the acetal linkage. unimi.it

Table 2: Representative ¹³C NMR Data for a 2,3-O-Benzylidene-D-ribofuranose Derivative

CarbonChemical Shift (δ, ppm)
Phenyl C (quaternary)137.5
Phenyl CH129.0, 128.5, 126.5
PhC H (acetal)104.5
C-1102.0
C-284.0
C-382.0
C-478.0
C-562.5

Note: Data are representative and may vary based on solvent and specific substitution.

For an unambiguous structural assignment, two-dimensional (2D) NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It allows for the tracing of connectivity between adjacent protons, helping to assign all the protons in the ribose spin system from H-1 through H-5.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.comsdsu.edu By combining COSY and HSQC data, the chemical shifts of all protonated carbons in the molecule can be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comresearchgate.net HMBC is particularly powerful for identifying the points of connectivity between different molecular fragments. For instance, a correlation between the acetal proton (PhCH) and the ribose carbons (e.g., C-2 and C-3) provides direct evidence for a 2,3-O-benzylidene linkage. It also helps in assigning quaternary carbons, which are not visible in an HSQC spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity and Functionalization

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysisresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

In the analysis of monobenzylidene D-ribose, IR spectroscopy is particularly useful for identifying key functional groups. The presence of a broad absorption band in the 3600-3200 cm⁻¹ region indicates the O-H stretching of the remaining free hydroxyl groups. nih.gov The absence or attenuation of certain O-H bands compared to unmodified D-ribose can hint at the sites of benzylidenation. Other important signals include C-H stretching vibrations for the aromatic (around 3100-3000 cm⁻¹) and aliphatic (around 3000-2850 cm⁻¹) portions of the molecule, and a series of strong C-O stretching bands in the "fingerprint region" (typically 1200-1000 cm⁻¹) associated with the acetal and alcohol functionalities. nih.govannualreviews.org

Raman spectroscopy, while often providing complementary information, can be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring, which may be weak in the IR spectrum. metrohm.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Aromatic C=CC=C Stretch~1600, ~1475
Acetal C-OC-O Stretch1200 - 1050

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate a molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), the mass of which confirms the molecular formula (C₁₂H₁₄O₅).

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. gbiosciences.com The fragmentation of sugar acetals is often predictable. Common fragmentation pathways for this compound would include:

Loss of the entire benzylidene acetal moiety.

Cleavage within the acetal ring.

Consecutive losses of water (H₂O) from the ribose core, a characteristic fragmentation pattern for carbohydrates. nih.gov

Loss of the phenyl group (C₆H₅) or benzaldehyde (B42025) (C₆H₅CHO).

Analyzing these fragmentation patterns allows chemists to piece together the structure of the original molecule and confirm the nature of the protecting group and the carbohydrate core. libretexts.org

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy for Chirality Assessmenthmdb.ca

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since D-ribose is inherently chiral, its derivatives, including monobenzylidene acetals, are optically active and will produce a characteristic CD spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For complex carbohydrate derivatives such as this compound, this method provides precise information on bond lengths, bond angles, absolute configuration, and conformational details of the sugar and acetal rings, which can be challenging to establish definitively by spectroscopic methods alone.

In a specific structural elucidation, the crystal structure of 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone was determined, confirming the (S)-configuration at the acetal carbon and establishing that both the acetal and lactone moieties exist as five-membered rings. nih.gov The analysis revealed a structure composed of hydrogen-bonded chains of molecules extending along the crystallographic a-axis. nih.gov

ParameterValue
Compound 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone
Formula C₁₃H₁₄O₅
Molecular Weight 250.25
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Dimensions
a8.6170 (2) Å
b10.4615 (3) Å
c13.2693 (5) Å
Volume (V) 1196.18 (6) ų
Z 4
Temperature 150 K
Radiation Mo Kα

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

While not a ribose derivative, the X-ray analysis of S-4,5-O-benzylidene-D-arabinose diethyl dithioacetal provides a valuable reference for the crystallographic characterization of related five-carbon sugar acetals. cdnsciencepub.comgrafiati.com The study determined the structure of the S-isomer, revealing a zigzag conformation for the sugar chain and a five-membered benzylidene ring whose phenyl group is nearly perpendicular to the ring's plane. cdnsciencepub.comgrafiati.com Research indicates that under similar reaction conditions, D-ribose diethyl dithioacetal tends to form 2,4:3,5-di-O-benzylidene acetals. cdnsciencepub.com

ParameterValue
Compound (S)-4,5-O-Benzylidene-D-arabinose diethyl dithioacetal
Formula C₁₆H₂₄O₄S₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Cell Dimensions
a5.179 (4) Å
b12.469 (3) Å
c27.150 (4) Å
Z 4
R-factor 0.060 for 714 reflections

Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.comgrafiati.com

These crystallographic studies are fundamental, providing benchmark data that validates and supports structural assignments made by other techniques, such as NMR spectroscopy, and offers profound insights into the steric and electronic factors that govern the formation and stability of this compound derivatives.

Computational and Theoretical Investigations of Monobenzylidene D Ribose

Quantum Chemical Calculations for Conformational Analysis and Stability

The conformation of a carbohydrate is a critical determinant of its physical and chemical properties. Quantum chemical calculations, especially Density Functional Theory (DFT), have become powerful tools for exploring the potential energy surface of molecules like monobenzylidene D-ribose (B76849), identifying stable conformers, and understanding the intramolecular forces that govern their three-dimensional structures.

Density Functional Theory (DFT) Studies on Preferred Conformations

The conformational landscape of D-ribose itself is complex, existing as an equilibrium of α- and β-pyranose and furanose rings, as well as an open-chain form. ulpgc.es Theoretical studies on D-ribose and its derivatives provide a foundation for understanding the conformations of its benzylidene acetals. For instance, a comprehensive exploration of D-ribose using DFT methods (B3LYP and M06-2X) has shown that in the gas phase, a multitude of stable structures exist for the open-chain, furanose, and pyranose forms. ulpgc.es When considering the benzylidenation of D-ribose, the reaction can lead to various isomers, such as 2,3-O-benzylidene or 3,4-O-benzylidene acetals on a furanose ring, or a 2,4-O-benzylidene acetal (B89532) on a pyranose ring.

Computational studies on related benzylidene acetals of ribose derivatives, such as D-(+)-ribono-1,4-lactone, have employed DFT at the B3LYP/6-31G* level of theory to investigate the structures of the resulting products. unimi.it These studies are crucial for confirming the identity of isomers formed under different reaction conditions. unimi.it For monobenzylidene D-ribose, DFT calculations would be essential to determine the relative energies of the possible constitutional isomers and their various conformations (e.g., chair, boat, twist for pyranose rings; envelope, twist for furanose rings).

The choice of functional and basis set is critical for accurate predictions. Functionals like M06-2X are often favored for systems where non-covalent interactions are important, while the B3LYP functional remains a widely used, robust alternative. ulpgc.es The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also vital for relating theoretical gas-phase structures to behavior in solution. ulpgc.es

Table 1: Representative DFT Functionals and Basis Sets for Carbohydrate Conformational Analysis

FunctionalBasis SetCommon Application
M06-2X6-311++G(d,p)Good for non-covalent interactions, thermochemistry, and kinetics.
B3LYP6-31G*A widely used hybrid functional for general-purpose calculations of molecular geometry and energies.
MP26-311++G(3df,2p)A post-Hartree-Fock method often used for high-accuracy single-point energy calculations on DFT-optimized geometries. ulpgc.es

This table is generated based on methodologies reported in the cited literature for carbohydrate analysis.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The stability of a particular conformer of this compound is determined by a delicate balance of intramolecular interactions. These include hydrogen bonding between the remaining free hydroxyl groups, and between hydroxyl groups and the acetal oxygen atoms. Steric hindrance, particularly from the bulky phenyl group of the benzylidene acetal, plays a significant role in dictating the preferred conformation.

For example, in 2,3-O-isopropylidene-β-D-ribofuranosides, a related acetal, the conformation of the furanose ring is heavily influenced by the presence of the acetal. nih.gov DFT calculations on these molecules have shown that specific twist and envelope conformations are the most stable. nih.gov Similar effects would be expected in this compound. The orientation of the phenyl group (axial vs. equatorial with respect to the newly formed dioxane or dioxolane ring) is a key conformational parameter that would be elucidated by DFT calculations.

Computational models can also predict that a 3,5-O-benzylidene acetal on a furanose ring would be highly strained compared to a 2,3-acetal, helping to rationalize experimental outcomes where certain isomers are not observed. unimi.it The analysis of steric factors through computational models provides a clear explanation for observed regioselectivities in acetalization reactions. nih.gov

Computational Modeling of Reaction Mechanisms

Understanding the mechanism of formation of this compound is key to controlling the reaction's outcome, particularly its regioselectivity and stereoselectivity. Computational modeling can map out the entire reaction pathway, identifying transition states and intermediates.

Elucidation of Acetalation and Rearrangement Pathways

The acid-catalyzed reaction of D-ribose with benzaldehyde (B42025) proceeds through the formation of a hemiacetal, followed by the generation of a reactive oxocarbenium ion, which is then trapped by a neighboring hydroxyl group. chemrxiv.org Computational studies on the acetalization of other monosaccharide diols have revealed a complex interplay between different mechanistic pathways. nih.govnih.govchemrxiv.org

For example, QM/MM (Quantum Mechanics/Molecular Mechanics) studies on chiral phosphoric acid-catalyzed acetalizations have shown that the reaction can proceed either through a concerted, asynchronous mechanism or via an intermediate involving the catalyst. nih.govchemrxiv.org The dominant pathway can be temperature-dependent. nih.govnih.gov These computational insights are invaluable for understanding how reaction conditions can steer the outcome toward a specific isomer.

Furthermore, computational studies can clarify structural rearrangements. For instance, in the reaction of D-(+)-ribono-1,4-lactone with benzaldehyde, initial product formation can be followed by rearrangements to more thermodynamically stable products, a process that can be modeled to understand the energy landscape and the barriers between different isomers. unimi.it

Prediction of Regioselectivity and Stereoselectivity

The formation of a monobenzylidene acetal on D-ribose can result in several products depending on which pair of hydroxyl groups reacts (e.g., 2,3- vs. 3,5- on the furanose form, or 2,4- on the pyranose form). Computational chemistry can predict the most likely products by calculating the activation energies for the formation of each possible isomer.

Computational models have been successfully used to explain the steric factors responsible for observed C2-selectivities in the acetalization of other sugars. nih.govchemrxiv.org By modeling the transition states for the attack of different hydroxyl groups on the intermediate oxocarbenium ion, the model can reveal which pathway is kinetically favored. The calculations would consider the steric bulk of the catalyst and the substrate, as well as the inherent reactivity of the different hydroxyl groups. This predictive capability is a powerful tool for designing synthetic strategies to obtain a desired isomer with high selectivity.

Molecular Dynamics Simulations for Dynamic Behavior in Solution (if applicable to relevant derivatives)

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules in solution over time. For a molecule like this compound, MD simulations can reveal how the molecule flexes, how its conformation changes in response to the solvent environment, and how it interacts with water molecules.

MD simulations of carbohydrates in aqueous solution are well-established and rely on specialized force fields like GLYCAM and CHARMM, which have been parameterized to accurately model this class of molecules. nih.gov These simulations have shown that the structuring of water around a carbohydrate is highly dependent on the solute's specific structure. rsc.orgworldscientific.com For a derivative like this compound, MD simulations would be used to explore:

Conformational Dynamics: The flexibility of the ribose ring and the rotational freedom of the benzylidene group and hydroxyl groups. The simulations can quantify the populations of different conformers in solution, providing a dynamic picture that complements the static energy calculations from DFT.

Solvation and Hydrogen Bonding: How the molecule organizes water molecules around itself. MD can provide detailed information on the number and lifetime of hydrogen bonds between the solute's hydroxyl and acetal oxygens and the surrounding water molecules. acs.org This is crucial for understanding the molecule's solubility and how its hydrophilic and hydrophobic parts interact with the aqueous environment.

Influence of the Benzylidene Group: The bulky, hydrophobic benzylidene group would significantly alter the solvation shell compared to unprotected D-ribose. MD simulations can map the anisotropic structuring of water around the molecule, highlighting the differences in hydration around the polar hydroxyl groups versus the nonpolar phenyl ring. worldscientific.com

Future Directions and Emerging Research Avenues in Monobenzylidene D Ribose Chemistry

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of complex carbohydrates like monobenzylidene D-ribose (B76849) derivatives presents significant challenges due to the numerous hydroxyl groups that require strategic protection and deprotection. canada.ca Traditional methods often result in mixtures of isomers, necessitating laborious purification steps. rsc.org Future research is intensely focused on developing highly efficient and stereoselective synthetic methods to overcome these hurdles.

A primary goal is to achieve precise control over the formation of specific anomers (α or β) and regioisomers. canada.ca This involves the design of novel catalysts and reaction conditions that favor the formation of a single, desired product. For instance, researchers are exploring organometallic and organocatalytic approaches to achieve regioselective functionalization. nsf.gov The development of one-pot protection and glycosylation protocols is also streamlining the synthesis of orthogonally protected building blocks, which are crucial for constructing complex glycans. researchgate.net These advancements are critical for producing pure, well-defined monobenzylidene D-ribose derivatives for various applications.

Integration of Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this translates to the development of more sustainable and eco-friendly processes. researchgate.net Key areas of focus include the use of non-toxic solvents, recyclable catalysts, and atom-economical reactions that maximize the incorporation of starting materials into the final product.

One promising approach involves the use of deep eutectic solvents (DES), which are biodegradable, non-toxic, and can act as both a solvent and a catalyst. researchgate.net For example, a DES made from choline (B1196258) chloride and malonic acid has been shown to be an efficient system for the preparation of O-benzylidene derivatives. researchgate.net Additionally, supramolecular-assisted approaches using agents like 18-crown-6 (B118740) with potassium fluoride (B91410) are enabling base-free O-acylation of carbohydrates under mild conditions, reducing the need for harsh reagents. rsc.org These green methodologies not only reduce waste and environmental harm but can also lead to more efficient and cost-effective syntheses. rsc.orgresearchgate.net

Exploration of Biocatalytic Approaches for Targeted Modifications

Enzymes offer unparalleled specificity and efficiency, making them powerful tools for the targeted modification of carbohydrates. Biocatalytic approaches are emerging as a valuable alternative to traditional chemical methods for synthesizing and modifying this compound and its derivatives. rsc.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often eliminating the need for complex protection and deprotection steps. mdpi.com

For instance, nucleoside phosphorylases are being used for the enzymatic synthesis of ribose-1-phosphate, a key intermediate in the production of nucleoside analogues. rsc.org Researchers are also exploring the use of engineered enzymes and multi-enzyme cascade reactions to perform complex transformations in a single pot. mdpi.comresearchgate.net These biocatalytic methods pave the way for the sustainable and efficient production of a wide range of ribose derivatives with tailored functionalities. rsc.org

Advanced Characterization Techniques for Complex Derivatized Structures

As the complexity of synthesized this compound derivatives increases, so does the need for sophisticated analytical techniques to fully characterize their structures. Advanced spectroscopic and spectrometric methods are crucial for confirming the stereochemistry, connectivity, and purity of these molecules.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools. nih.govnih.gov Techniques like tandem mass spectrometry and ion mobility spectrometry-mass spectrometry (cIMS-MS) are particularly powerful for distinguishing between isomers and determining the three-dimensional structure of carbohydrate derivatives. nih.govrsc.org For example, cIMS-MS has been used to rapidly resolve α and β anomers of protected monosaccharides. rsc.org Gas-phase infrared spectroscopy, often coupled with computational modeling, provides further detailed structural information. nih.gov These advanced analytical methods are essential for quality control and for understanding the structure-function relationships of novel this compound compounds. csic.esslideshare.netspringernature.com

Potential in Advanced Materials Science and Supramolecular Chemistry

The unique structural features of carbohydrates, including their chirality and ability to form extensive hydrogen bond networks, make them attractive building blocks for materials science and supramolecular chemistry. acs.org this compound and its derivatives can be incorporated into polymers, hydrogels, and other materials to impart specific properties.

In supramolecular chemistry, the self-assembly of carbohydrate derivatives through non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of complex and functional architectures. goettingen-research-online.de These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. nih.gov The ability to tune the supramolecular chirality by modifying the carbohydrate structure opens up possibilities for creating novel chiral materials. goettingen-research-online.de The inherent recognition capabilities of carbohydrates can also be harnessed for biomedical applications, such as targeted drug delivery. nih.gov

Automation and High-Throughput Synthesis Strategies

The demand for diverse libraries of carbohydrate derivatives for biological screening and materials discovery is driving the development of automated and high-throughput synthesis platforms. canada.canih.gov These technologies aim to accelerate the pace of research by enabling the rapid and systematic synthesis of large numbers of compounds.

Automated solid-phase oligosaccharide synthesizers, originally developed for peptides, have been adapted for glycan synthesis. glycoforum.gr.jpnih.gov These systems allow for the sequential addition of monosaccharide building blocks to a solid support, with automated deprotection and coupling steps. nsf.gov Solution-phase automated synthesis, coupled with techniques like fluorous solid-phase extraction for purification, offers an alternative approach that can be more efficient for certain targets. nih.gov High-performance liquid chromatography (HPLC)-based automation is another emerging strategy that leverages common laboratory equipment to create an accessible automation platform. glycoforum.gr.jp These high-throughput methods are poised to revolutionize the synthesis of complex carbohydrates, including derivatives of this compound. canada.carsc.org

Q & A

Q. How can phylogenetic analysis inform the selection of model organisms for studying this compound metabolism?

  • Methodological Answer : Use tools like MEGA-X to align sequences of pentose-processing enzymes across species. Prioritize organisms with conserved catalytic residues (e.g., Haloarcula spp. for archaeal pathways) to ensure relevance .

Tables for Methodological Reference

Technique Application Key Parameters
Chiral HPLCEnantiomeric resolutionColumn type, mobile phase composition
ITCBinding affinity quantificationCell temperature, stirring speed
Molecular Dynamics (MD)Substrate-enzyme interaction dynamicsSimulation time, force field selection
Meta-analysisResolving data contradictionsHeterogeneity testing (I² statistic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.